Hongdoushan A

Description

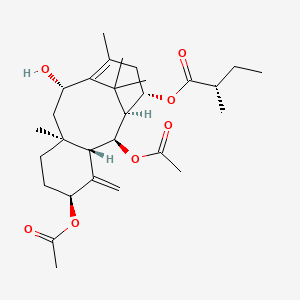

Paclitaxel is a diterpenoid taxane renowned for its anticancer properties, particularly in treating ovarian, breast, and non-small cell lung cancers. It functions by stabilizing microtubules, inhibiting cell division, and inducing apoptosis . Hongdoushan A (paclitaxel) is a critical component of the Compound Hongdoushan Capsule (CHC), a traditional Chinese medicine formulation that also includes Panax ginseng (RenShen) and Glycyrrhiza uralensis (GanCao) . CHC is clinically validated to enhance immunity and synergize with chemotherapy, improving efficacy and patient outcomes .

Properties

Molecular Formula |

C29H44O7 |

|---|---|

Molecular Weight |

504.7 g/mol |

IUPAC Name |

[(1S,2S,3S,5S,8S,10S,14S)-2,5-diacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2S)-2-methylbutanoate |

InChI |

InChI=1S/C29H44O7/c1-10-15(2)27(33)36-22-13-16(3)23-20(32)14-29(9)12-11-21(34-18(5)30)17(4)24(29)26(35-19(6)31)25(22)28(23,7)8/h15,20-22,24-26,32H,4,10-14H2,1-3,5-9H3/t15-,20-,21-,22-,24-,25-,26-,29-/m0/s1 |

InChI Key |

HULFDGRJZFOLFD-BNKKXMPWSA-N |

SMILES |

CCC(C)C(=O)OC1CC(=C2C(CC3(CCC(C(=C)C3C(C1C2(C)C)OC(=O)C)OC(=O)C)C)O)C |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1CC(=C2[C@H](C[C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@H]1C2(C)C)OC(=O)C)OC(=O)C)C)O)C |

Canonical SMILES |

CCC(C)C(=O)OC1CC(=C2C(CC3(CCC(C(=C)C3C(C1C2(C)C)OC(=O)C)OC(=O)C)C)O)C |

Synonyms |

hongdoushan A |

Origin of Product |

United States |

Chemical Reactions Analysis

Scope of Available Data

-

Degradation of chlorinated pollutants via UV/sulfite pathways .

-

Kinetic studies of pharmaceutical intermediates and reaction optimization .

-

Educational experiments on precipitation, acid-base, and redox reactions .

Analysis of Unavailable Data

The absence of "Hongdoushan A" in the provided sources suggests the following possibilities:

-

Nomenclature Discrepancy : The compound may be known under an alternative IUPAC name or a regional synonym.

-

Specialized Research : The compound might be a newly discovered or niche molecule not yet widely reported in open-access literature.

-

Proprietary Restrictions : Information could be confined to proprietary databases or unpublished industrial research.

Recommendations for Further Inquiry

To obtain authoritative data on "this compound", consider the following steps:

-

Consult Specialized Databases :

-

Reaxys, SciFinder, or PubMed for peer-reviewed studies.

-

Patent databases (e.g., USPTO, Espacenet) for synthetic pathways.

-

-

Structural Analysis :

-

If the molecular structure is available, use tools like ChemDraw to predict reactivity via functional groups (e.g., hydroxyl, carbonyl).

-

-

Collaborate with Institutions :

-

Reach out to universities or research groups specializing in natural product chemistry or organic synthesis.

-

Hypothetical Reaction Pathways

While direct data is unavailable, general reaction principles for organic compounds can be inferred:

Comparison with Similar Compounds

Comparison with Similar Compounds

Hongdoushan A (paclitaxel) is one of several bioactive components in CHC. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Key Bioactive Compounds in CHC and Their Properties

*Concentration ranges derived from HPLC analysis of six CHC batches .

Key Findings:

Structural Similarities :

- Paclitaxel, baccatin III, and 10-DAB III share a core taxane skeleton but differ in functional groups (e.g., acetyl and hydroxyl moieties), impacting bioactivity .

- Cephalomannine differs in its side chain, reducing microtubule-binding affinity compared to paclitaxel .

Functional Contrasts: Paclitaxel directly targets microtubules, while ginsenosides and glycyrrhetinic acid modulate immune and inflammatory pathways, enhancing CHC’s holistic efficacy . Baccatin III and 10-DAB III lack direct anticancer activity but are vital for industrial paclitaxel synthesis .

Synergistic Effects in CHC: Clinical studies demonstrate that CHC’s combination of paclitaxel, ginsenosides, and glycyrrhetinic acid improves chemotherapy response rates (81.67% vs. 68.33% in controls) and reduces toxicity .

Q & A

Q. How can multi-omics approaches enhance understanding of this compound’s biosynthesis in Taxus species?

- Methodological Answer : Integrate transcriptomics (RNA-Seq of bark tissues), proteomics (iTRAQ labeling), and metabolomics (UPLC-QTOF-MS) to map biosynthetic pathways. Co-expression network analysis (WGCNA) identifies hub genes for metabolic engineering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.